Ammonium hydrogentetraborate

Overview

Description

Ammonium hydrogentetraborate, also known as ammonium borate, is an inorganic compound with the chemical formula (NH4)2B4O7. It is a white crystalline solid that is soluble in water. This compound is primarily used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium hydrogentetraborate can be synthesized through the reaction of boric acid with ammonium hydroxide. The reaction typically occurs in an aqueous solution, where boric acid (H3BO3) reacts with ammonium hydroxide (NH4OH) to form this compound and water. The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the complete reaction and formation of the desired product.

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar chemical reactions. The process involves the careful mixing of boric acid and ammonium hydroxide in large reactors, followed by crystallization and purification steps to obtain the pure compound. The industrial production methods are optimized for efficiency and cost-effectiveness, ensuring a consistent supply of high-quality this compound for various applications.

Chemical Reactions Analysis

Types of Reactions: Ammonium hydrogentetraborate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form borates and other boron-containing compounds.

Reduction: Under certain conditions, it can be reduced to form boron hydrides.

Substitution: It can participate in substitution reactions where the ammonium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions typically occur under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in an inert atmosphere to prevent unwanted side reactions.

Substitution Reactions: Various metal salts can be used to replace the ammonium ion, with reactions typically occurring in aqueous or organic solvents.

Major Products Formed:

Oxidation: Borates and boron oxides.

Reduction: Boron hydrides and other reduced boron compounds.

Substitution: Metal borates and other substituted boron compounds.

Scientific Research Applications

Ammonium hydrogentetraborate has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other boron-containing compounds.

Biology: It is used in biological research for its potential antimicrobial properties and as a nutrient source in certain culture media.

Medicine: Research is ongoing into its potential use in medical applications, including drug delivery systems and as a component in certain pharmaceuticals.

Industry: It is used in the production of ceramics, glass, and other materials due to its ability to modify the properties of these materials.

Mechanism of Action

The mechanism by which ammonium hydrogentetraborate exerts its effects involves its ability to release borate ions in solution. These borate ions can interact with various molecular targets, including enzymes and other proteins, affecting their activity and function. The pathways involved in these interactions are complex and depend on the specific application and conditions under which the compound is used.

Comparison with Similar Compounds

Ammonium hydrogentetraborate can be compared with other similar compounds, such as:

Sodium tetraborate (Borax): Similar in structure but contains sodium ions instead of ammonium ions. It is widely used in cleaning products and as a flux in metallurgy.

Ammonium borate: A related compound with different stoichiometry and properties.

Ammonium pentaborate: Contains a higher ratio of boron to ammonium and has different chemical and physical properties.

Uniqueness: this compound is unique due to its specific chemical composition and properties, which make it suitable for a wide range of applications. Its ability to release borate ions in solution and participate in various chemical reactions distinguishes it from other boron-containing compounds.

Biological Activity

Ammonium hydrogentetraborate, also known as ammonium tetraborate, is a compound of increasing interest due to its diverse biological activities and potential applications in various fields, including agriculture, medicine, and environmental science. This article explores its biological activity, focusing on antioxidant properties, genotoxicity, and its effects on ammonia and hydrogen sulfide emissions.

This compound has the chemical formula and is often encountered as a tetrahydrate . The compound is soluble in water and exhibits unique properties that make it suitable for various applications.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of this compound. A study conducted by Celikezen et al. evaluated the effects of this compound on cultured human blood cells. The findings indicated that:

- Low Concentrations : At concentrations ranging from 5 to 40 mg/L, this compound significantly increased total antioxidant capacity (TAC) compared to control samples.

- Genotoxicity : The study also assessed genotoxic effects using micronucleus and chromosomal aberration tests, concluding that this compound is non-mutagenic across all tested concentrations (1.25 - 1280 µg/ml) .

Table 1: Total Antioxidant Capacity (TAC) and Total Oxidative Stress (TOS)

| Treatment Concentration (mg/L) | TAC (mmol Trolox Equiv. L) | TOS (mmol HO Equiv. L) |

|---|---|---|

| Control | 5.96 ± 0.61 | 12.34 ± 2.94 |

| 1.25 | Not significantly different | Not significantly different |

| 5 | Increased | Not significantly different |

| 10 | Increased | Not significantly different |

| 20 | Increased | Not significantly different |

| 40 | Increased | Not significantly different |

| 80 | Not significantly different | Not significantly different |

| 160 | Not significantly different | Not significantly different |

The results suggest that while this compound enhances antioxidant capacity at low doses, it does not induce oxidative stress or genotoxicity .

Impact on Ammonia and Hydrogen Sulfide Emissions

Another area of research involves the use of boron compounds, including this compound, in reducing harmful emissions from livestock waste. A study focused on swine facilities demonstrated that:

- Emission Reduction : The addition of sodium tetraborate or boric acid resulted in nearly a 100% reduction in ammonia and hydrogen sulfide emissions from manure slurries over a seven-day incubation period.

- Concentration Efficacy : Effective concentrations were as low as 0.0625% , indicating that even minimal amounts can significantly mitigate harmful emissions .

Case Study: Antioxidant Properties

In a controlled laboratory setting, researchers administered varying concentrations of this compound to human blood cultures. The results illustrated a clear dose-dependent relationship where lower concentrations enhanced antioxidant activity without causing cellular damage or mutagenicity.

Case Study: Environmental Impact

In agricultural settings, the application of this compound has shown promise in improving the quality of livestock manure for use as fertilizer while simultaneously reducing noxious gas emissions. This dual benefit supports sustainable farming practices by enhancing soil health without contributing to air pollution.

Properties

IUPAC Name |

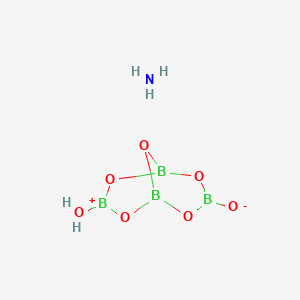

azane;(7-oxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonan-3-yl)oxidanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B4HO7.H3N/c5-1-7-3-9-2(6)10-4(8-1)11-3;/h5H;1H3/q-1;/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKJRSOAQNKAKN-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB2OB(OB(O1)O2)[O-])[OH2+].N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B4H5NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10923211 | |

| Record name | 7-Oxidaniumylbicyclo[3.3.1]tetraboroxan-3-olate--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12007-57-7 | |

| Record name | 7-Oxidaniumylbicyclo[3.3.1]tetraboroxan-3-olate--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium hydrogentetraborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.